4-(3,4-Dichlorophenyl)-1-tetralone

Catalog No.
S1482421
CAS No.
79560-19-3
M.F
C16H12Cl2O
M. Wt
291.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,4-Dichlorophenyl)-1-tetralone

CAS Number

79560-19-3

Product Name

4-(3,4-Dichlorophenyl)-1-tetralone

IUPAC Name

4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C16H12Cl2O

Molecular Weight

291.2 g/mol

InChI

InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2

InChI Key

JGMBHJNMQVKDMW-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl

Synonyms

(+/-)-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone; 4-(3,4-Dichlorophenyl)-1-oxo-1,2,3,4-tetrahydronaphthalene; 4-(3,4-Dichlorophenyl)-1-tetralone; CP 52608; Sertraline Tetralone; Sertralone;

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl

Synthesis

4-(3,4-Dichlorophenyl)-1-tetralone (4DCP) can be obtained through the reaction of 3,4-dichloroacetophenone with sodium methoxide in methanol. Source: Biosynth:

Applications

4DCP serves as a solvent in the preparation of various chemicals, including:

  • Tetrahydrofuran (THF) Source: Biosynth:
  • Benzohydrazide Source: Biosynth:

4-(3,4-Dichlorophenyl)-1-tetralone is an organic compound with the chemical formula C16H12Cl2OC_{16}H_{12}Cl_{2}O. It features a tetralone structure, characterized by a fused bicyclic system comprising a benzene ring and a cyclopentane ring with a carbonyl group. The compound is notable for its 3,4-dichlorophenyl substituent, which significantly influences its chemical properties and biological activities. Its molecular structure can be represented as follows:

  • Chemical Structure: Chemical Structure

This compound is classified under the category of halogenated aromatic compounds, which often exhibit unique reactivity and biological properties due to the presence of chlorine atoms.

Some studies suggest that 4DCP may possess antidepressant effects []. However, the specific mechanism of action remains unclear. One hypothesis suggests that 4DCP might inhibit monoamine oxidase A (MAO-A), an enzyme that breaks down certain neurotransmitters in the brain []. Further research is needed to confirm this hypothesis and elucidate the mechanism of action of 4DCP's potential antidepressant effects.

Typical of ketones and aromatic compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: The chlorinated phenyl group allows for electrophilic substitutions at the ortho and para positions.
  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, making it reactive towards nucleophiles.
  • Reduction Reactions: The compound can be reduced to its corresponding alcohol or alkane derivatives using reducing agents such as lithium aluminum hydride.

Research indicates that 4-(3,4-Dichlorophenyl)-1-tetralone exhibits various biological activities:

  • Antimicrobial Properties: Some studies suggest that it has antimicrobial effects against certain bacterial strains.
  • Anticancer Activity: There are indications of potential anticancer properties, particularly in inhibiting tumor cell proliferation.
  • Neuroprotective Effects: Preliminary research suggests possible neuroprotective effects, although further studies are required to confirm these findings.

Several synthesis methods have been developed for 4-(3,4-Dichlorophenyl)-1-tetralone:

  • Reflux Method: Involves the reaction of benzoyl chloride with an aromatic hydrocarbon in the presence of aluminum chloride. This method typically yields high purity products and can be performed under mild conditions .
  • One-Pot Synthesis: A more recent approach utilizes readily available starting materials to produce 4-(3,4-Dichlorophenyl)-1-tetralone in a single step, enhancing efficiency .
  • Cyclization Reactions: Cyclization of appropriate precursors using acid catalysts has been reported as an effective route to synthesize this compound.

Interaction studies involving 4-(3,4-Dichlorophenyl)-1-tetralone focus on its binding affinity and mechanisms with biological targets:

  • Protein Binding Studies: Research has shown that this compound interacts with specific proteins, which may explain its biological activities.
  • Enzyme Inhibition: Investigations into its role as an enzyme inhibitor have revealed potential therapeutic applications.

Several compounds share structural similarities with 4-(3,4-Dichlorophenyl)-1-tetralone. Here are some notable examples:

Compound NameStructure TypeKey Features
1-TetraloneKetoneBasic tetralone structure without substitutions
4-(Chlorophenyl)-1-tetraloneChlorinated KetoneLacks dichloro substitution
3-(Chlorophenyl)-1-tetraloneChlorinated KetoneDifferent position of chlorine substitution
2-(Bromophenyl)-1-tetraloneBrominated KetoneSimilar structure with bromine instead of chlorine

Uniqueness

The uniqueness of 4-(3,4-Dichlorophenyl)-1-tetralone lies in its specific dichloro substitution pattern, which enhances its reactivity and biological activity compared to similar compounds. This substitution pattern can lead to distinct pharmacological effects and makes it a subject of interest in medicinal chemistry.

XLogP3

4.7

GHS Hazard Statements

H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

124379-29-9
79560-19-3

Dates

Modify: 2023-08-15

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